(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride
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Overview
Description
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is a heterocyclic compound with the molecular formula C7H13ClN2O and a molecular weight of 176.64 g/mol . This compound is known for its unique structure, which includes a fused pyrazine and pyrrolo ring system. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of the compound (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is the superoxide anion (O2–) or singlet oxygen (1O2) . These are reactive oxygen species (ROS) that play crucial roles in various biological processes and cellular functions .
Mode of Action
This compound interacts with its targets by undergoing a reversible reaction with superoxide anions to form an adduct . This adduct then irreversibly decays to produce chemiluminescence at approximately 465 nm . This reaction has an apparent rate constant of approximately 105 M–1s–1 .
Biochemical Pathways
The interaction of this compound with superoxide anions affects the biochemical pathways involving ROS. The resulting chemiluminescence can be used to detect the presence and quantity of superoxide anions, providing insights into the oxidative stress status of the biological system .
Pharmacokinetics
It is soluble in water, dmso, and dmf , which suggests that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the detection and quantification of superoxide anions . This can provide valuable information about the oxidative stress status of cells and tissues, which is relevant in various physiological and pathological contexts .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored at -20ºC in a light-protected and dry environment to maintain its stability . Furthermore, the chemiluminescence produced by the compound can be detected and quantified using a microplate luminometer, suggesting that the measurement environment and equipment can also influence the detection of the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride typically involves the cyclization of a suitable precursor. One common method involves the reaction of a diamine with a carbonyl compound under acidic conditions to form the desired heterocyclic ring system . The reaction conditions often include the use of a strong acid such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often involving hydrogenation.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Scientific Research Applications
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
- Triazolo[4,3-a]pyrazine derivatives
Uniqueness
(S)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity and biological activity profiles, making it valuable in various research contexts .
Properties
IUPAC Name |
(8aS)-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-7-5-8-4-6-2-1-3-9(6)7;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXDSXZRXCCQED-RGMNGODLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC(=O)N2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNCC(=O)N2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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